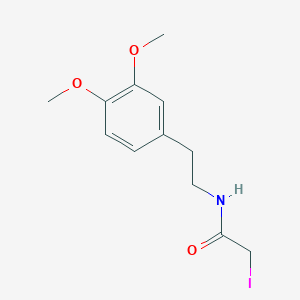

N-(3,4-dimethoxyphenethyl)-2-iodoacetamide

Vue d'ensemble

Description

“N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide” is a synthetic compound with a pharmacopoeia grade of high purity . It is an impurity standard for the drug product and has been used in research and development for the synthesis of new drugs .

Molecular Structure Analysis

The molecular structure of a related compound, “Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-”, has a molecular weight of 223.2683 . Its IUPAC Standard InChI isInChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3,(H,13,14) . Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-”, include a molecular weight of 223.2683 , a density of 1.1±0.1 g/cm3, a boiling point of 408.4±35.0 °C at 760 mmHg, and a flash point of 200.8±25.9 °C .Applications De Recherche Scientifique

Proteomics Research

Iodoacetamide is commonly used in proteomics for alkylation of cysteine during sample preparation. An alternative, 2-chloroacetamide, has been suggested to reduce off-target alkylation but exhibits adverse effects like methionine oxidation. No significant differences in other post-translational modifications or digestion parameters were observed between these alkylating agents (Hains & Robinson, 2017).

Coordination Chemistry

The facile synthesis of a monoderivatized N(2)S ligand, which coordinates nickel(II), yields a dithiolate bridged nickel dimer. Reaction with iodoacetamide produces an S-alkylated octahedral complex, demonstrating iodoacetamide's role in complex formation and transformation in coordination chemistry (Grapperhaus et al., 1999).

Crystal Structure Analysis

Studies in crystal, solution, and gas phases have been conducted on N-(2,3-Dihydroxy-4-iodo-2,3-dimethylbutyl)trifluoroacetamide, providing insights into the structural dynamics of similar compounds (Sterkhova et al., 2019).

Enzyme Inactivation Studies

N-iodoacetyl-3,5-dimethoxy-4-hydroxyphenylethylamine has been shown to rapidly and irreversibly inactivate catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. This demonstrates the potential of such compounds in enzyme research and modulation (Borchardt & Thakker, 1975).

Hemoglobin Research

Iodoacetamide has been used in studying the reactivity of sulfhydryl groups in human hemoglobin. This research sheds light on hemoglobin's conformational states and its reaction dynamics (Guidotti, 1967).

Molecular Conformation Studies

N,N-Dimethyl-2-iodoacetamide, a structurally related compound, has been analyzed for its conformational preferences, contributing to the understanding of molecular structures and interactions (Martins et al., 2005).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures have been shown to inhibit the production of transforming growth factor β1 (tgf-β1) . TGF-β1 is a multifunctional cytokine that plays pivotal roles in cell growth, cell proliferation, cell differentiation, and apoptosis.

Mode of Action

Based on the structural similarity to other compounds, it may act by suppressing the production of tgf-β1 . This suppression could potentially alter the signaling pathways associated with this cytokine, leading to changes in cellular processes such as cell growth and differentiation.

Biochemical Pathways

Given its potential role in inhibiting tgf-β1 production, it may impact pathways related to cell growth, proliferation, differentiation, and apoptosis .

Result of Action

Based on its potential inhibition of tgf-β1 production, it could potentially influence cellular processes such as cell growth, proliferation, differentiation, and apoptosis .

Propriétés

IUPAC Name |

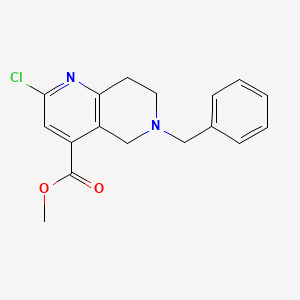

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-iodoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO3/c1-16-10-4-3-9(7-11(10)17-2)5-6-14-12(15)8-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFGXZYHEJUEIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CI)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395645 | |

| Record name | MS-0448 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

184844-79-9 | |

| Record name | MS-0448 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3060086.png)

![4-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B3060087.png)

![(4r)-4-Amino-3,3-dimethyl-1-[(1r)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B3060096.png)

![tert-Butyl 6-bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B3060101.png)

![2-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3060102.png)

![3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B3060103.png)